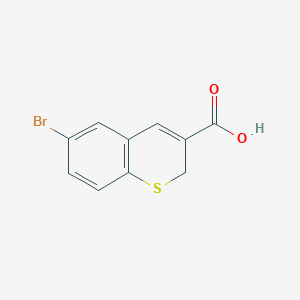

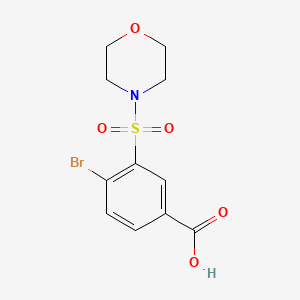

6-Bromo-2H-thiochromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-2H-thiochromene-3-carboxylic acid” is a chemical compound with the CAS Number: 2567502-87-6 . It has a molecular weight of 271.13 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of thiochromone derivatives, which includes “6-Bromo-2H-thiochromene-3-carboxylic acid”, has been discussed in several studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis

The IUPAC name of the compound is 6-bromo-2H-thiochromene-3-carboxylic acid . The InChI code for the compound is 1S/C10H7BrO2S/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 271.13 .科学的研究の応用

Palladium-Catalyzed Reactions

6-Bromo-2H-thiochromene-3-carboxylic acid is employed in palladium-catalyzed reactions to achieve perarylation of thiophene and furan carboxylic acids, demonstrating its versatility in forming tetraarylated products. This process involves the cleavage of C-H bonds and decarboxylation, resulting in compounds that are potentially useful for further chemical modifications and pharmaceutical development (Nakano et al., 2008).

Bromocyclization and Derivative Synthesis

The compound is central to methods involving the bromocyclization of styrene-type carboxylic acids. This process leads to the synthesis of enantioselective 3,4-dihydroisocoumarins, which are valuable intermediates for constructing various biologically important derivatives. These derivatives hold promise in medicinal chemistry for their potential applications in drug discovery and development (Chen et al., 2012).

Microwave-Assisted Synthesis

A significant application of 6-Bromo-2H-thiochromene-3-carboxylic acid is in the microwave-assisted synthesis of chromone-based compounds. This optimized synthetic route results in high yields and purity of chromone-2-carboxylic acids, facilitating the rapid development of libraries for multitarget-directed ligands. The method stands out for its efficiency, safety, and cost-effectiveness, demonstrating the compound's role in accelerating the discovery of new therapeutic agents (Cagide et al., 2019).

Electrocatalytic Carboxylation

In the context of green chemistry, 6-Bromo-2H-thiochromene-3-carboxylic acid is involved in electrocatalytic carboxylation processes. This application underscores the compound's role in sustainable chemistry practices, where it aids in the conversion of carbon dioxide into valuable carboxylic acids using ionic liquids. The process highlights an innovative approach to utilizing CO2, a greenhouse gas, as a feedstock for chemical synthesis (Feng et al., 2010).

特性

IUPAC Name |

6-bromo-2H-thiochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMVNZVQYZWCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-thiochromene-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)

![3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B2742147.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)